1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
Overview
Description
Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . They are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
Oxazepines can be synthesized through various methods. One common method involves the cycloaddition reaction of imine compounds with cyclic anhydrides . Another method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids .Molecular Structure Analysis
The oxazepine ring system is an unsaturated non-aromatic seven-membered heterocyclic ring containing two heteroatoms (oxygen and nitrogen); the oxygen atom is located at the 1-position and the nitrogen atom at the 3-position .Scientific Research Applications
Synthesis and Derivatives
- An efficient synthesis of novel 2,4-disubstituted derivatives has been achieved, highlighting a pathway to a library of bis-functionalized pyrido-1,4-diazepines, which may be relevant for developing new chemical entities with potential therapeutic applications (El Bouakher et al., 2013).
- A study on the synthesis and antagonistic activity of axially chiral N-benzylcarboxamide derivatives introduces atropisomerism in tachykinin NK1-receptor antagonists, demonstrating the significance of stereochemistry in drug-receptor interactions (Ishichi et al., 2004).
- Innovative work on base-promoted cascade transformations has led to the creation of novel tricyclic bis-diazepinone structures, showing the versatility and potential of heterocyclic compounds in generating complex molecular architectures (Shutalev et al., 2008).
Functionalized Frameworks
- Research into the generation of highly functionalized fused oxazepine frameworks through CAN-catalyzed reactions and metathesis processes reveals the potential for creating diverse and complex heterocyclic systems (Sridharan et al., 2009).
Pharmacological Applications
- The pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives have been extensively studied, highlighting their anxiolytic, anticonvulsant, and other therapeutic effects. This underscores the potential medical applications of structurally similar compounds (Andronati et al., 2002).
Antimicrobial Activity
- Novel pyrido and imidazo derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting the utility of heterocyclic compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Structural and Synthetic Insights
- Detailed synthesis and crystal structure analysis of specific derivatives provide insights into the molecular conformation and potential interactions of these compounds, contributing to our understanding of their chemical and biological properties (Lee et al., 2009).
Mechanism of Action
Target of Action
The compound belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. Compounds in this class often interact with various receptors in the body, such as GABA receptors and benzodiazepine receptors .
Mode of Action
This can lead to changes in cellular signaling and function .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Based on its class, it could be involved in pathways related to neurotransmission, given the common targets of oxazepines .
Pharmacokinetics
Oxazepines are typically well absorbed in the body and are metabolized in the liver .
Result of Action
Modulation of receptor activity by oxazepines can lead to changes in cellular signaling and function, potentially leading to therapeutic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLUNOJWQGTSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCNCC2COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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